
Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring two nitrosourea groups attached to a pentamethylene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of 1,5-diaminopentane with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, which can inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) involves the formation of DNA cross-links. The chloroethyl groups react with DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation. The nitroso groups may also contribute to the compound’s biological activity by generating reactive nitrogen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in cancer therapy.
Lomustine (CCNU): Similar to carmustine, used for its antineoplastic properties.
Semustine (MeCCNU): Another nitrosourea derivative with similar applications.
Uniqueness
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other nitrosourea compounds. Its pentamethylene chain offers different spatial configuration and interaction with biological targets, potentially leading to unique therapeutic effects.
Eigenschaften
CAS-Nummer |
60784-44-3 |
|---|---|
Molekularformel |
C11H20Cl2N6O4 |
Molekulargewicht |
371.22 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[5-[[2-chloroethyl(nitroso)carbamoyl]amino]pentyl]-1-nitrosourea |
InChI |
InChI=1S/C11H20Cl2N6O4/c12-4-8-18(16-22)10(20)14-6-2-1-3-7-15-11(21)19(17-23)9-5-13/h1-9H2,(H,14,20)(H,15,21) |
InChI-Schlüssel |
IUOREBDXBDTVOS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


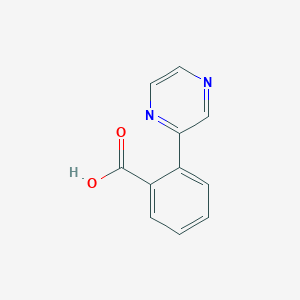
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
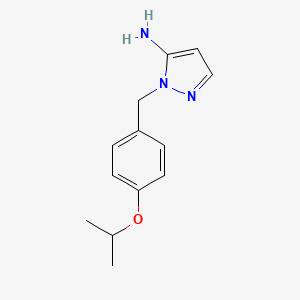
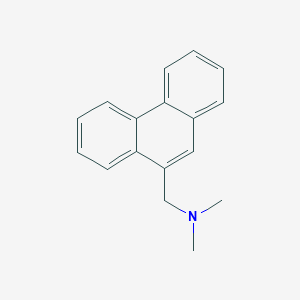

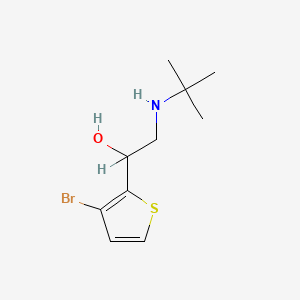
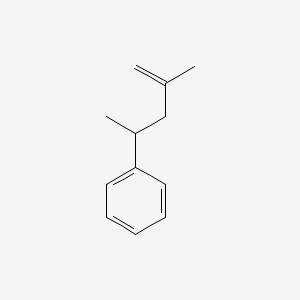
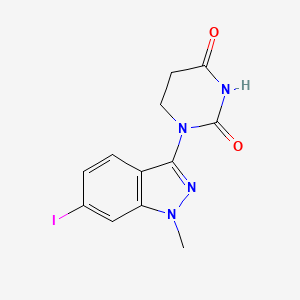
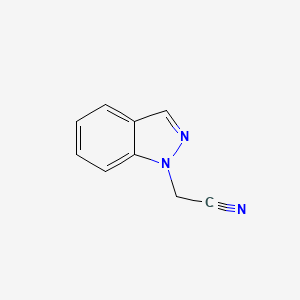
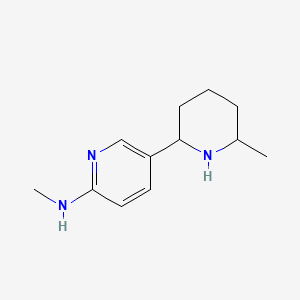
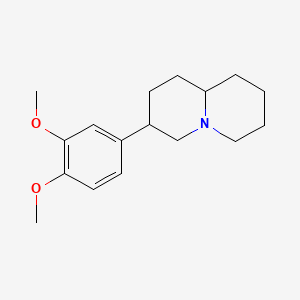
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


